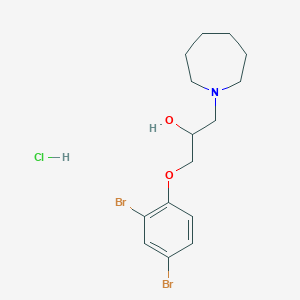

1-(Azepan-1-yl)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Azepan-1-yl)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as VUF-6002 and belongs to the class of beta-adrenergic receptor antagonists.

Aplicaciones Científicas De Investigación

Seven-Membered Heterocyclic Compounds Synthesis

The synthesis of seven-membered rings, especially azepines, is a critical area of interest in medicinal chemistry due to their relevance in the development of pharmaceuticals. The photoinduced ring-expansion of nitrenes derived from phenyl azides, particularly with electron-withdrawing substituents, is a well-established reaction for synthesizing azepines. This process often results in the formation of 3-substituted-3H-azepine as the final product. The photolysis of azides, such as 2,6-dichloro- and 2,6-dibromo-4-azidophenol, under certain conditions can yield hydroxydidehydroazepine or, at higher concentrations, the tautomeric azepino-4-ones, demonstrating a method to obtain compounds structurally related to 1-(Azepan-1-yl)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride (LeCount, 1995).

Antioxidant Properties of Novel Derivatives

Research into the antioxidant properties of novel 5H-dibenz[b,f]azepine derivatives, including compounds structurally similar to "1-(Azepan-1-yl)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride," has shown promising results. These compounds have been evaluated in various in vitro model systems for their antioxidant properties, utilizing methods such as DPPH radical scavenging, inhibition of lipid peroxidation, and reducing power assays. Notably, compounds containing substituted aminophenols demonstrated predominant antioxidant activities, highlighting the potential of these azepine derivatives in developing antioxidant agents (Vijay Kumar & Naik, 2010).

Propiedades

IUPAC Name |

1-(azepan-1-yl)-3-(2,4-dibromophenoxy)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Br2NO2.ClH/c16-12-5-6-15(14(17)9-12)20-11-13(19)10-18-7-3-1-2-4-8-18;/h5-6,9,13,19H,1-4,7-8,10-11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVNZMDGYCBJLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC(COC2=C(C=C(C=C2)Br)Br)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22Br2ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azepan-1-yl)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2994715.png)

![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone](/img/structure/B2994721.png)

![2-ethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2994724.png)

![2-(ethylthio)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2994726.png)

![(Z)-methyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2994733.png)